molecular formula C20H17Cl2NO B1372852 2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-19-3

2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride

Cat. No. B1372852
M. Wt: 358.3 g/mol
InChI Key: JFWFGTHFKCQWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO . It is used in proteomics research .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride” consists of 20 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 323.82 .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common reaction involving this type of compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Catalysis and Chemical Reactions

2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride is utilized in various chemical reactions and catalytic processes. For instance, palladium charcoal-catalyzed Suzuki-Miyaura coupling has been demonstrated to be effective in producing coupling products from haloquinolines, including chloroquinolines (Tagata & Nishida, 2003). Additionally, cyclization processes involving quinoline compounds have been studied, leading to the synthesis of various heterocyclic compounds (Vorbrüggen, Bohn, & Krolikiewicz, 1990).

Fluorescence Derivatization

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, has been found to be a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, highlighting the potential of similar quinoline derivatives in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).

Structural Analysis and Crystallography

Research has also focused on the structural analysis of chloroquinoline derivatives. Studies involving X-ray crystallography have provided insights into the molecular structure and interactions of compounds like 1-{6-chloro-2-[(2-chloro-3-quinolyl)methoxy]-4-phenyl-3-quinolyl}ethan-1-one, which shares structural similarities with 2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride (Khan et al., 2010).

Synthesis of Heterocyclic Compounds

The reactivity of chloroquinoline derivatives is a significant area of interest, with studies exploring their use in synthesizing diverse heterocyclic compounds. For example, cyclometalated complexes of similar compounds have been investigated for their luminescent properties and potential applications in catalytic reactions (Xu et al., 2014).

properties

IUPAC Name

2-(4-butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-2-3-4-13-5-7-14(8-6-13)19-12-17(20(22)24)16-11-15(21)9-10-18(16)23-19/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWFGTHFKCQWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(4-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.